molecular formula C9H6ClF3O3 B2767339 Methyl 2-chloro-6-(trifluoromethoxy)benzoate CAS No. 1261453-43-3

Methyl 2-chloro-6-(trifluoromethoxy)benzoate

Cat. No.: B2767339
CAS No.: 1261453-43-3
M. Wt: 254.59
InChI Key: RZBFGPSFPDVZSL-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6ClF3O3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the sixth position is replaced by a trifluoromethoxy group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 2-chloro-6-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of bioactive molecules.

    Medicine: It is involved in the synthesis of compounds with potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P280, P302+P352, P304+P340, P305+P351+P338, P321, and P362+P364 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-6-(trifluoromethoxy)benzoate typically involves the esterification of 2-chloro-6-(trifluoromethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-6-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-(trifluoromethoxy)benzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, improving its efficacy in biological systems .

Comparison with Similar Compounds

Methyl 2-chloro-6-(trifluoromethoxy)benzoate can be compared with other similar compounds such as:

    Methyl 2-chloro-4-(trifluoromethoxy)benzoate: Similar structure but with the trifluoromethoxy group at the fourth position.

    Methyl 2-chloro-6-(difluoromethoxy)benzoate: Similar structure but with a difluoromethoxy group instead of a trifluoromethoxy group.

    Methyl 2-bromo-6-(trifluoromethoxy)benzoate: Similar structure but with a bromine atom instead of a chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields .

Properties

IUPAC Name

methyl 2-chloro-6-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c1-15-8(14)7-5(10)3-2-4-6(7)16-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBFGPSFPDVZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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